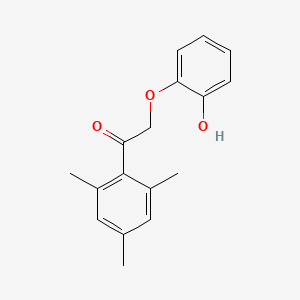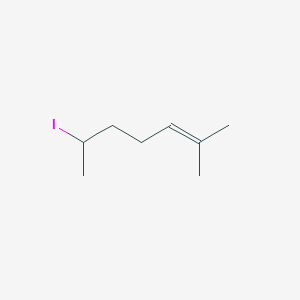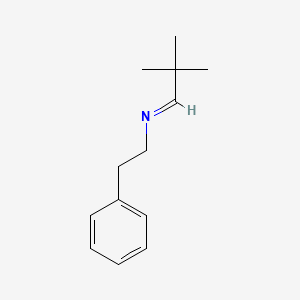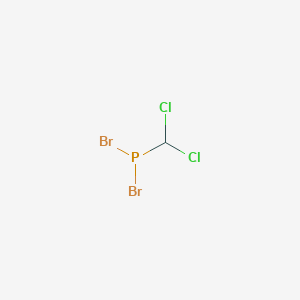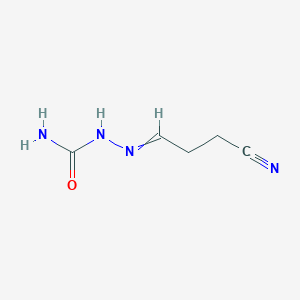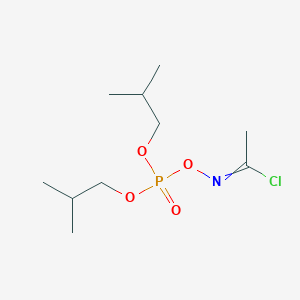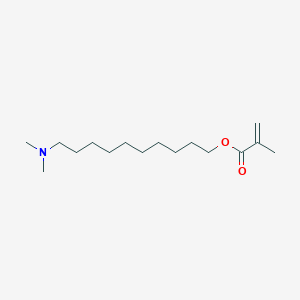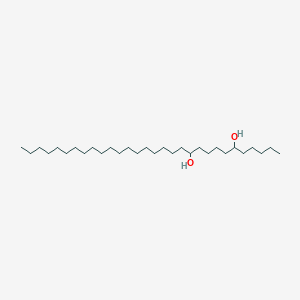![molecular formula C12H6O2S B14326329 Naphtho[2,3-b]thiophene-2,3-dione CAS No. 109151-44-2](/img/structure/B14326329.png)
Naphtho[2,3-b]thiophene-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-b]thiophene-2,3-dione is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphtho[2,3-b]thiophene-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxy-1,4-naphthoquinones with thiophene derivatives. This process can be facilitated by various catalysts and reagents, such as transition metals or strong oxidants. For instance, a two-step procedure involving thermal cyclization with enamines or CAN-mediated oxidative cycloaddition with enol ethers has been developed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Naphtho[2,3-b]thiophene-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiophene ring and the naphthoquinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
Naphtho[2,3-b]thiophene-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has shown potential in biological studies, particularly in the development of anticancer agents.
Medicine: Due to its biological activity, this compound is being investigated for its therapeutic potential in treating various diseases.
Mecanismo De Acción
Naphtho[2,3-b]thiophene-2,3-dione can be compared with other similar compounds, such as naphtho[2,3-b]thiophene diimide and naphtho[2,3-c]thiophene-4,9-dione. These compounds share structural similarities but differ in their electronic properties and reactivity. For instance, naphtho[2,3-b]thiophene diimide is used as an n-type organic semiconductor, while naphtho[2,3-c]thiophene-4,9-dione is employed in photovoltaic applications .
Comparación Con Compuestos Similares
- Naphtho[2,3-b]thiophene diimide
- Naphtho[2,3-c]thiophene-4,9-dione
- 8-hydroxy-2-(2-thienylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione
Propiedades
Número CAS |
109151-44-2 |
|---|---|
Fórmula molecular |
C12H6O2S |
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
benzo[f][1]benzothiole-2,3-dione |
InChI |
InChI=1S/C12H6O2S/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)15-12(11)14/h1-6H |
Clave InChI |
ISSMXVNHXRHQNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(=O)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



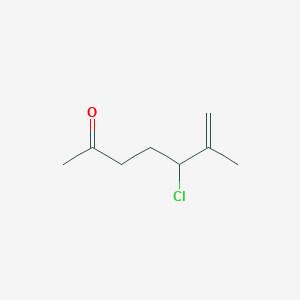
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)

